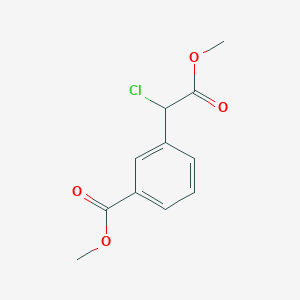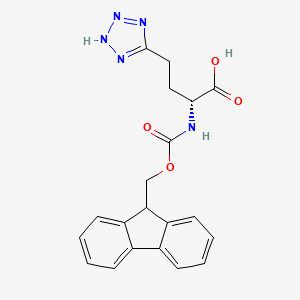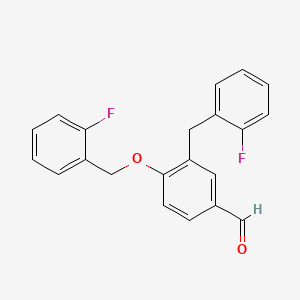
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (FBB) is an organic compound with a molecular formula of C14H11FO2, and has a molecular weight of 234.22 g/mol. FBB is a colorless solid that is soluble in organic solvents and has a melting point of 58-60 °C. It is primarily used as a reagent in organic synthesis and is an important intermediate in the synthesis of a variety of compounds.
科学研究应用
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used in a variety of scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used as a starting material for the synthesis of a variety of compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. In organic synthesis, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines and quinolines. In biochemistry, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been used as a substrate for the study of enzyme kinetics and as a model compound for the study of enzyme-catalyzed reactions.
作用机制
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde binds to the active site of COX-2, preventing the enzyme from catalyzing the reaction that produces prostaglandins.
Biochemical and Physiological Effects
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been shown to have anti-inflammatory and analgesic effects in animal studies. In addition, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in organic solvents. However, 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde is not soluble in water, which can limit its use in some experiments.
未来方向
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde has potential for further study in the areas of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, further studies could be conducted to explore the potential of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as an anti-cancer agent. In organic synthesis, further studies could be conducted to explore the use of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as a reagent for the synthesis of heterocyclic compounds. In biochemistry, further studies could be conducted to explore the use of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as a substrate for enzyme kinetics and as a model compound for the study of enzyme-catalyzed reactions. Additionally, further studies could be conducted to explore the potential of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde as an inhibitor of other enzymes involved in inflammation and pain.
合成方法
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde can be synthesized by a two-step reaction. In the first step, a 2-fluorobenzyl bromide is reacted with a sodium hydroxide solution to form a sodium 2-fluorobenzylate. In the second step, the sodium 2-fluorobenzylate is reacted with a 2-fluorobenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde.
属性
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2O2/c22-19-7-3-1-5-16(19)12-18-11-15(13-24)9-10-21(18)25-14-17-6-2-4-8-20(17)23/h1-11,13H,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHZLOVLGLWPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

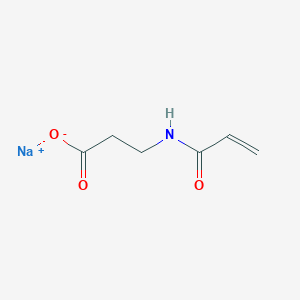
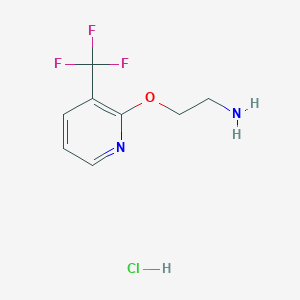
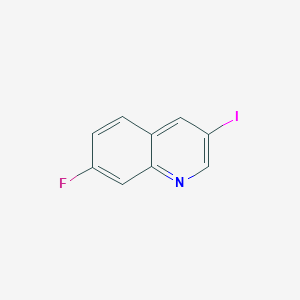

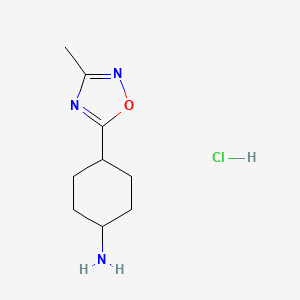




![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)
